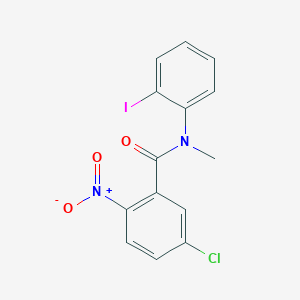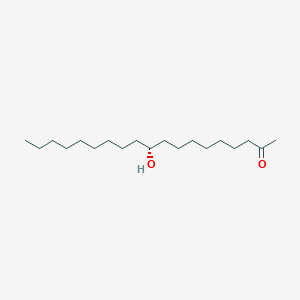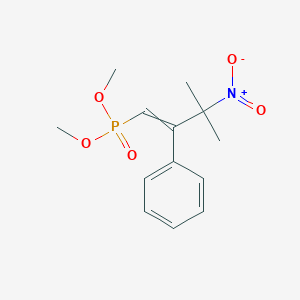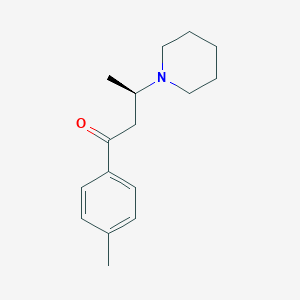![molecular formula C7H7F3O B14225669 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol CAS No. 821793-59-3](/img/structure/B14225669.png)
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol is a fluorinated organic compound with a unique bicyclic structure. This compound is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a bicyclo[2.2.1]heptene framework. The incorporation of fluorine atoms into the molecular structure often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a fluorinated diene and a suitable dienophile under controlled conditions yields the desired bicyclic product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-one.
Reduction: Formation of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-amine.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol: Lacks the fluorine atoms, resulting in different chemical properties.
2,3,3-Trifluorobicyclo[2.2.1]heptane: Similar structure but without the hydroxyl group.
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-one: An oxidized derivative with a ketone group.
Uniqueness
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol is unique due to the combination of its bicyclic structure, fluorine atoms, and hydroxyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
821793-59-3 |
|---|---|
Formule moléculaire |
C7H7F3O |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
2,3,3-trifluorobicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C7H7F3O/c8-6(9)4-1-2-5(3-4)7(6,10)11/h1-2,4-5,11H,3H2 |
Clé InChI |
YMWSYKIRRYFOBE-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(C2(O)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)


![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)

![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)

![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)

